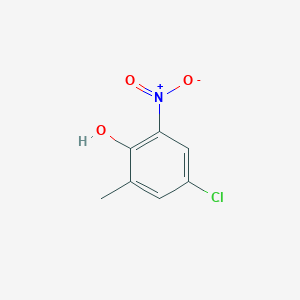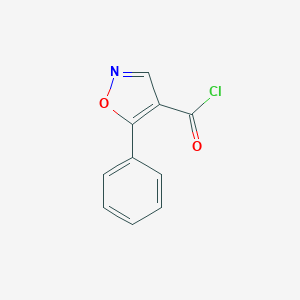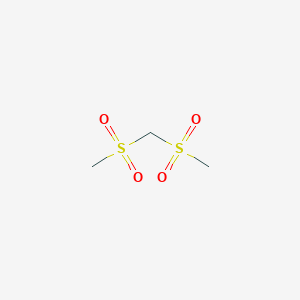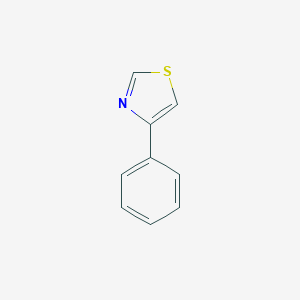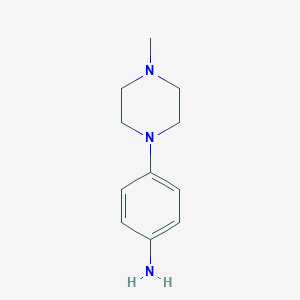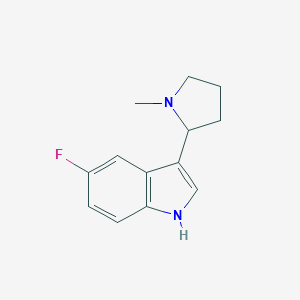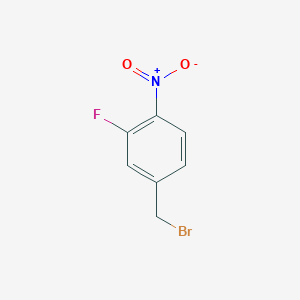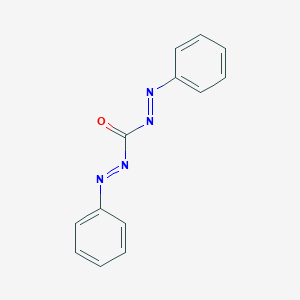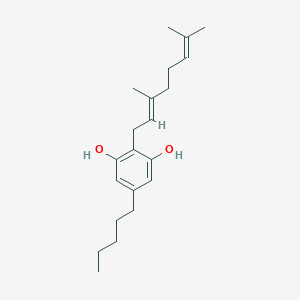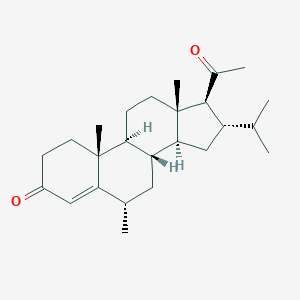
Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl-, also known as 16,17-DPA, is a steroid hormone that has been of interest to researchers due to its potential applications in various fields.
Wirkmechanismus
Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- acts as a glucocorticoid receptor agonist, which means it binds to and activates the glucocorticoid receptor. The glucocorticoid receptor is a transcription factor that regulates the expression of various genes involved in inflammation, metabolism, and immune response. By activating the glucocorticoid receptor, Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- can modulate these processes and potentially provide therapeutic benefits.
Biochemische Und Physiologische Effekte
Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- has been shown to have various biochemical and physiological effects, including anti-inflammatory, immunosuppressive, and metabolic effects. Inflammation is a key component of many diseases, and Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. Additionally, Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- has been shown to suppress the immune response by inhibiting the activation of T cells and B cells. Finally, Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- has been shown to modulate metabolism by regulating the expression of genes involved in glucose and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- in lab experiments is its stability and solubility in various solvents. Additionally, Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- has been shown to have low toxicity and is relatively easy to synthesize. However, one limitation of using Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- is its potential for non-specific binding to other receptors, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the study of Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl-. One potential area of research is its use as a therapeutic agent for inflammatory and autoimmune diseases. Additionally, Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- could be studied for its potential applications in cancer treatment, as it has been shown to have anti-tumor properties. Finally, Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- could be further studied for its potential applications in agriculture and aquaculture, as it has been shown to improve growth and feed conversion efficiency in animals and fish.
Conclusion:
In conclusion, Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- is a steroid hormone that has been studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. It acts as a glucocorticoid receptor agonist and has been shown to have anti-inflammatory, immunosuppressive, and metabolic effects. While there are advantages and limitations to using Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- in lab experiments, there are several future directions for its study that could potentially lead to new therapeutic applications.
Synthesemethoden
Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- can be synthesized through various methods, including the oxidation of 16,17-dihydroxyprogesterone, the reduction of 16,17-epoxyprogesterone, and the dehydrogenation of 16alpha, 17alpha-epoxyprogesterone. The most common method used for the synthesis of Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- is through the reduction of 16,17-epoxyprogesterone using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- has been studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- has been found to increase the growth rate and feed conversion efficiency of animals, such as cattle and pigs. In aquaculture, Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- has been shown to improve the growth and survival rate of fish, such as tilapia and carp. In medicine, Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- has been studied for its potential anti-inflammatory and anti-cancer properties.
Eigenschaften
CAS-Nummer |
1922-28-7 |
|---|---|
Produktname |
Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- |
Molekularformel |
C25H38O2 |
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
(6S,8S,9S,10R,13S,14S,16S,17S)-17-acetyl-6,10,13-trimethyl-16-propan-2-yl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C25H38O2/c1-14(2)18-13-22-19-11-15(3)21-12-17(27)7-9-24(21,5)20(19)8-10-25(22,6)23(18)16(4)26/h12,14-15,18-20,22-23H,7-11,13H2,1-6H3/t15-,18-,19+,20-,22-,23-,24+,25-/m0/s1 |
InChI-Schlüssel |
FUHICEVRJQTFHR-CYDQFLCISA-N |
Isomerische SMILES |
C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2C[C@H]([C@@H]3C(=O)C)C(C)C)C)[C@@]4(C1=CC(=O)CC4)C |
SMILES |
CC1CC2C(CCC3(C2CC(C3C(=O)C)C(C)C)C)C4(C1=CC(=O)CC4)C |
Kanonische SMILES |
CC1CC2C(CCC3(C2CC(C3C(=O)C)C(C)C)C)C4(C1=CC(=O)CC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



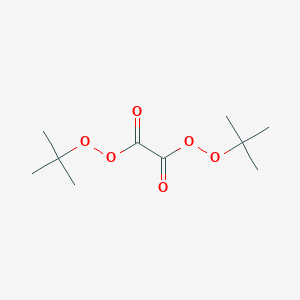
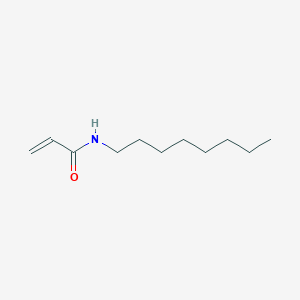
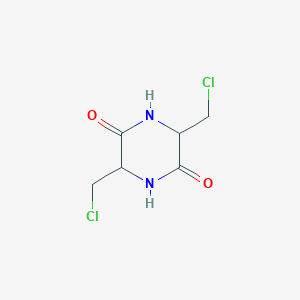
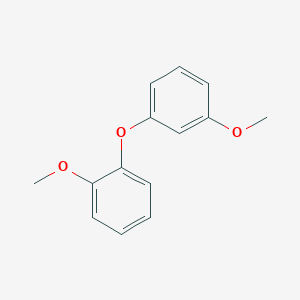
![3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile](/img/structure/B157162.png)
